molecular formula C9H10ClNO3 B2662076 4-Chloro-3-(ethyloxy)-6-methyl-2-pyridinecarboxylic acid CAS No. 1233520-12-1

4-Chloro-3-(ethyloxy)-6-methyl-2-pyridinecarboxylic acid

Cat. No.: B2662076
CAS No.: 1233520-12-1
M. Wt: 215.63
InChI Key: MVLGLVVCSDHZFA-UHFFFAOYSA-N
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Description

4-Chloro-3-(ethyloxy)-6-methyl-2-pyridinecarboxylic acid is an organic compound belonging to the pyridinecarboxylic acid family. This compound is characterized by the presence of a chloro group at the 4th position, an ethyloxy group at the 3rd position, and a methyl group at the 6th position on the pyridine ring. It is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(ethyloxy)-6-methyl-2-pyridinecarboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-2,6-dimethylpyridine and ethyl alcohol.

    Ethyloxy Substitution: The ethyloxy group is introduced at the 3rd position of the pyridine ring through a nucleophilic substitution reaction. This reaction is typically carried out in the presence of a base such as sodium ethoxide.

    Carboxylation: The carboxylic acid group is introduced at the 2nd position through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(ethyloxy)-6-methyl-2-pyridinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-Chloro-3-(ethyloxy)-6-methyl-2-pyridinecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(ethyloxy)-6-methyl-2-pyridinecarboxylic acid involves its interaction with specific molecular targets. The chloro and ethyloxy groups contribute to its reactivity and ability to form hydrogen bonds with target molecules. The carboxylic acid group can participate in acid-base reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2,6-dimethylpyridine: Lacks the ethyloxy and carboxylic acid groups.

    3-Ethyloxy-6-methylpyridine: Lacks the chloro and carboxylic acid groups.

    2-Pyridinecarboxylic acid: Lacks the chloro, ethyloxy, and methyl groups.

Uniqueness

4-Chloro-3-(ethyloxy)-6-methyl-2-pyridinecarboxylic acid is unique due to the specific combination of functional groups on the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-chloro-3-ethoxy-6-methylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-3-14-8-6(10)4-5(2)11-7(8)9(12)13/h4H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLGLVVCSDHZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(N=C1C(=O)O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233520-12-1
Record name 4-chloro-3-ethoxy-6-methylpyridine-2-carboxylic acid
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